
3-Tert-butyl-6-(oxolan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Tert-butyl-6-(oxolan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as TBO-Pyrimidine-2,4-dione, is a heterocyclic aromatic compound with a wide range of applications in the fields of organic and medicinal chemistry. TBO-Pyrimidine-2,4-dione is a promising scaffold for the synthesis of various biologically active compounds, such as antimicrobials, anticancer agents, and anti-inflammatory drugs. In addition, TBO-Pyrimidine-2,4-dione has been found to have potential therapeutic applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Scientific Research Applications
Synthesis and Characterization
- Novel bioactive 1,2,4-oxadiazole natural product analogs, demonstrating antitumor activity across a panel of 11 cell lines, underscore the importance of synthetic derivatives in medical research, potentially offering a foundation for the synthesis and characterization of related compounds (Maftei et al., 2013).
Chemical Properties and Reactivity
- The study of 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile reveals the compound's reactivity, leading to derivatives with potential applications in chemical synthesis, illustrating how structural modifications can affect chemical behavior and utility (Mironovich et al., 2013).
Supramolecular Chemistry
- Research on dihydropyrimidine-2,4-(1H,3H)-dione functionality within crown-containing hydrogen-bonded supramolecular assemblies indicates the versatility of pyrimidine derivatives in forming complex structures, which might be relevant for developing novel materials or chemical sensors (Fonari et al., 2004).
Organic Synthesis
- The development of new ferrocenyl uracil peptide nucleic acid monomers showcases the integration of pyrimidine diones into nucleic acid analogs, potentially beneficial for bioorganic chemistry and the development of new molecular probes or therapeutic agents (Gasser et al., 2006).
properties
IUPAC Name |
3-tert-butyl-6-(oxolan-2-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)14-10(15)7-8(13-11(14)16)9-5-4-6-17-9/h7,9H,4-6H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGANHQLNEMYHJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C=C(NC1=O)C2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-6-(oxolan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1490352.png)
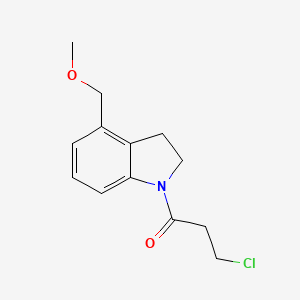
![2-azido-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1490355.png)
![8-(Ethoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide](/img/structure/B1490356.png)
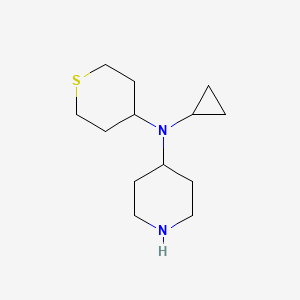
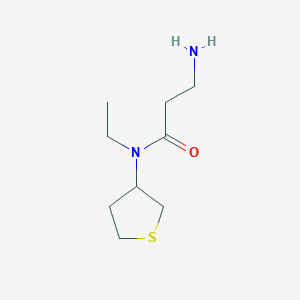
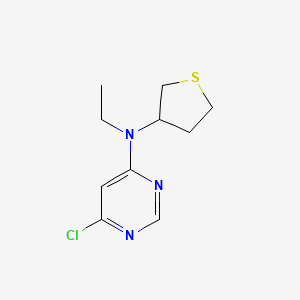
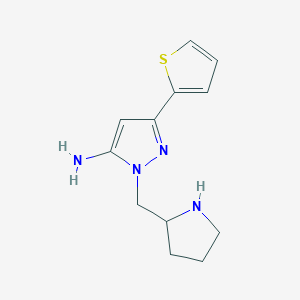
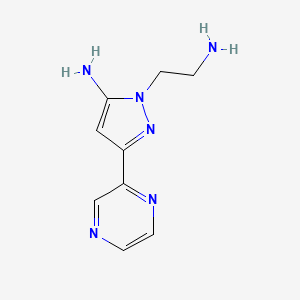


![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1490369.png)
![1-(prop-2-yn-1-yl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490371.png)
